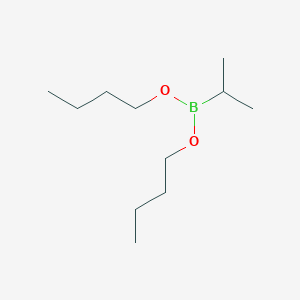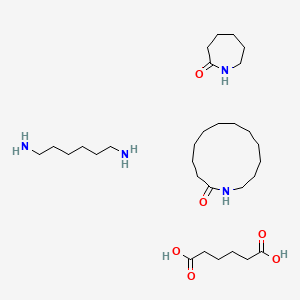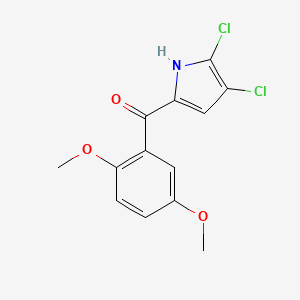
N-Ethyl-N,N-dioctyloctan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N,N-dioctyloctan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C25H54ClN. It is commonly used in various industrial and laboratory applications due to its unique chemical properties. This compound is known for its surfactant and phase transfer catalyst properties, making it valuable in chemical synthesis and other scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,N-dioctyloctan-1-aminium chloride typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N-dioctylamine with ethyl chloride in the presence of a suitable solvent, such as acetonitrile or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired quaternary ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N,N-dioctyloctan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield N-Ethyl-N,N-dioctyloctan-1-aminium iodide.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N,N-dioctyloctan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It can be used in the preparation of biological samples for electron microscopy due to its surfactant properties.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its ability to form micelles can be exploited.
Industry: It is used in the formulation of detergents, disinfectants, and other cleaning agents due to its surfactant properties.
Wirkmechanismus
The mechanism of action of N-Ethyl-N,N-dioctyloctan-1-aminium chloride primarily involves its ability to act as a surfactant and phase transfer catalyst. As a surfactant, it reduces the surface tension between different phases, allowing for better mixing and reaction rates. As a phase transfer catalyst, it facilitates the transfer of reactants between aqueous and organic phases, increasing the efficiency of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium chloride
- N,N-Dioctyloctan-1-aminium bromide
- N,N-Dioctyloctan-1-aminium methanesulfonate
Uniqueness
N-Ethyl-N,N-dioctyloctan-1-aminium chloride is unique due to its specific alkyl chain length and the presence of an ethyl group, which can influence its solubility and reactivity compared to other similar compounds. Its specific structure makes it particularly effective as a phase transfer catalyst and surfactant in various applications.
Eigenschaften
CAS-Nummer |
51277-93-1 |
|---|---|
Molekularformel |
C26H56ClN |
Molekulargewicht |
418.2 g/mol |
IUPAC-Name |
ethyl(trioctyl)azanium;chloride |
InChI |
InChI=1S/C26H56N.ClH/c1-5-9-12-15-18-21-24-27(8-4,25-22-19-16-13-10-6-2)26-23-20-17-14-11-7-3;/h5-26H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MFKHKJMRWGOTHL-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+](CC)(CCCCCCCC)CCCCCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14671367.png)



![Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]-](/img/structure/B14671379.png)
![7-butyl-4-ethyl-4-hydroxy-6-methyl-1H-pyrano[3,4-c]pyridine-3,8-dione](/img/structure/B14671382.png)


![10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine](/img/structure/B14671401.png)
![2-{[(Anthracen-9-yl)oxy]methyl}oxirane](/img/structure/B14671404.png)


![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)
